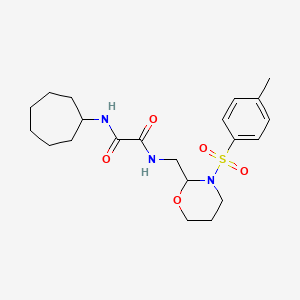

N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-cycloheptyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S/c1-16-9-11-18(12-10-16)30(27,28)24-13-6-14-29-19(24)15-22-20(25)21(26)23-17-7-4-2-3-5-8-17/h9-12,17,19H,2-8,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNECROQLGRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the cycloheptylamine and tosyl chloride. These starting materials undergo a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has shown potential in several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: It may serve as a probe in biological studies to investigate cellular processes and interactions.

Medicine: The compound's unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

Industry: Its properties can be explored for use in material science and catalysis, potentially leading to new industrial applications.

Mechanism of Action

The mechanism by which N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The tosyl group, for instance, can influence the compound's binding affinity to enzymes or receptors, while the oxalamide moiety may play a role in its biological activity. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs include oxalamides with varying N1 and N2 substituents. Key comparisons are summarized below:

Table 1: Comparison of Oxalamide Derivatives

Key Observations:

- Ring Size Effects : Increasing the N1 cycloalkane ring size (cyclobutyl → cycloheptyl) linearly increases molecular weight (e.g., 277.0 → 319.0 ). Larger rings (e.g., cycloheptyl in Compound 62) exhibit broader ¹H NMR multiplet signals (δ 1.40–1.80 for 12H) due to enhanced conformational flexibility.

- Substituent Electronic Effects : The 4-methoxyphenethyl group in Compounds 59–62 contributes aromatic signals (δ 6.80–7.20), whereas the target compound’s 3-tosyl group would likely show distinct sulfonamide-related shifts (e.g., SO₂ at δ ~7.70–8.20) and deshielded methyl protons (δ ~2.40 for tosyl CH₃).

- Hydrogen Bonding : The oxalamide core in all analogs enables N–H···O hydrogen bonding, critical for supramolecular assembly . The target compound’s 3-tosyl group may further stabilize crystal packing via additional S=O···H–N interactions.

Biological Activity

N1-cycloheptyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 437.6 g/mol |

| CAS Number | 872862-74-3 |

This compound features a cycloheptyl group, a tosyl-protected oxazinan ring, and an oxalamide moiety, which contribute to its unique biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The oxazinan ring may enhance binding affinity due to its structural properties, while the cycloheptyl group can influence steric interactions that affect the compound's pharmacodynamics.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation : It could act as a modulator for various receptors, potentially influencing cellular responses.

- Antioxidant Activity : There is potential for this compound to exhibit antioxidant properties, contributing to its therapeutic effects.

Biological Activity and Pharmacological Effects

Research indicates that this compound may possess several pharmacological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrate that derivatives with similar structures can induce apoptosis in tumor cells through mechanisms involving caspase activation and DNA fragmentation .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of related oxazinan derivatives on human cancer cell lines, it was found that certain modifications to the oxazinan structure significantly enhanced cytotoxicity. The study utilized various assays including MTT and colony-forming assays to determine cell viability and proliferation rates .

Study 2: Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibition capabilities of oxalamide derivatives. Results indicated that certain compounds could effectively inhibit enzymes involved in cancer progression and inflammation pathways. This suggests a potential therapeutic application for this compound in treating diseases characterized by dysregulated enzyme activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Potential | Yes |

| N1-cyclopropyl-N2-(thiazol-2-YL) oxalamide | High | Moderate | Yes |

| N1-propyl-N2-(thiazol-2-YL) oxalamide | Low | High | No |

This table illustrates that while N1-cycloheptyl-N2-(...) shows moderate anticancer and potential antimicrobial activities, other derivatives may outperform it in specific areas.

Q & A

Q. Critical factors :

- Temperature control (<40°C) during sulfonylation prevents decomposition of the oxazinan intermediate .

- Inert atmospheres (N₂/Ar) minimize oxidation of sensitive thioether or amine groups in precursors .

Advanced: How can researchers optimize the coupling efficiency of the oxalamide core with cycloheptyl and tosyl-oxazinanmethyl groups under varying pH and solvent conditions?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during amide bond formation, while non-polar solvents improve regioselectivity .

- pH modulation : Maintaining a pH of 8–9 (via sodium bicarbonate) stabilizes deprotonated amine groups, accelerating coupling kinetics .

- Catalyst selection : Use of HOBt (hydroxybenzotriazole) reduces racemization risks during carbodiimide-mediated reactions .

Q. Data-driven approach :

- Monitor reaction progress via HPLC to quantify unreacted intermediates and adjust stoichiometric ratios dynamically .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Assign peaks for the cycloheptyl group (δ 1.4–1.8 ppm, multiplet) and tosyl aromatic protons (δ 7.6–7.8 ppm, doublet) .

- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 508.2 calculated for C₂₃H₃₃N₃O₅S) .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and cell-based assays for this compound?

- Metabolic stability testing : Assess hepatic microsomal degradation to identify if rapid metabolism in cell models reduces observed activity .

- Membrane permeability assays : Use Caco-2 monolayers to evaluate whether poor permeability explains discrepancies in cellular uptake .

- Target engagement studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to intended targets (e.g., RORγ receptors) in both systems .

Case example :

Inconsistent IC₅₀ values for RORγ inhibition may arise from differential protein binding in serum-containing vs. serum-free assays .

Basic: What are the primary chemical reactivity patterns observed in the oxazinan and tosyl groups under standard laboratory conditions?

- Oxazinan ring :

- Acid-catalyzed ring-opening : Reacts with HCl to form linear amines, useful for derivatization .

- Nucleophilic substitution : Tosyl group acts as a leaving group, enabling SN2 reactions with thiols or amines .

- Tosyl group :

- Reduction : LiAlH₄ converts sulfonamide to thiols, altering solubility .

- Oxidation : H₂O₂ generates sulfonic acids, modifying electronic properties .

Advanced: How does molecular modeling predict the binding affinity of this compound with RORγ nuclear receptors compared to experimental data?

- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding poses within the RORγ ligand-binding domain, highlighting hydrophobic interactions with cycloheptyl and hydrogen bonds with the oxalamide .

- MD simulations : Reveal stability of the tosyl group in the receptor’s hydrophobic pocket over 100-ns trajectories .

- Validation : Compare computed binding energies (ΔG ~ -9.2 kcal/mol) with SPR-measured K_d values (e.g., 120 nM) to refine force field parameters .

Basic: What are the stability profiles of this compound under accelerated degradation conditions (e.g., light, heat, humidity)?

- Photodegradation : UV exposure (254 nm) induces cleavage of the oxazinan ring, monitored by TLC .

- Thermal stability : Decomposition above 150°C (DSC analysis) necessitates storage at 4°C .

- Hydrolytic susceptibility : Oxalamide bonds hydrolyze in acidic conditions (pH < 3), requiring buffered formulations .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Modifications :

- Replace cycloheptyl with adamantyl to enhance lipophilicity (logP ↑ 0.5 units) .

- Introduce fluorine at the tosyl para-position to improve metabolic stability .

- In silico ADMET : Predict CYP450 interactions (e.g., CYP3A4 inhibition) using SwissADME or ADMET Predictor .

Basic: What analytical methods are used to quantify this compound in biological matrices?

- LC-MS/MS : MRM transitions (508.2 → 285.1) enable detection at ng/mL levels in plasma .

- Sample preparation : Solid-phase extraction (C18 columns) removes matrix interferents .

Advanced: How do crystallographic studies inform the design of co-crystals or salts to enhance solubility?

- Single-crystal XRD : Reveals hydrogen-bonding motifs between oxalamide and co-formers (e.g., succinic acid) .

- Salt screening : Tosylate counterions improve aqueous solubility (e.g., 2.3 mg/mL vs. 0.8 mg/mL for free base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.